molecular formula C8H9ClN2O2 B310817 N-(2-chloropyridin-3-yl)-2-methoxyacetamide

N-(2-chloropyridin-3-yl)-2-methoxyacetamide

Cat. No.: B310817
M. Wt: 200.62 g/mol
InChI Key: JNJHXRPIBWBOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloropyridin-3-yl)-2-methoxyacetamide is a chemical compound with a molecular formula of C8H9ClN2O2 It is characterized by the presence of a pyridine ring substituted with a chlorine atom and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-2-methoxyacetamide typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with methoxyamine hydrochloride under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-2-methoxyacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-chloropyridin-3-yl)-2-methoxyacetamide can be compared with other similar compounds, such as:

    N-(2-chloro-3-pyridinyl)isonicotinamide: Similar structure but with an isonicotinamide group instead of a methoxyacetamide group.

    N-(2-chloro-3-pyridinyl)-2-(2-pyridinylthio)acetamide: Contains a pyridinylthio group instead of a methoxy group.

    N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide: Features an isoxazolecarboxamide group and a thienyl ring.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-methoxyacetamide

InChI

InChI=1S/C8H9ClN2O2/c1-13-5-7(12)11-6-3-2-4-10-8(6)9/h2-4H,5H2,1H3,(H,11,12)

InChI Key

JNJHXRPIBWBOBD-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=C(N=CC=C1)Cl

Canonical SMILES

COCC(=O)NC1=C(N=CC=C1)Cl

Origin of Product

United States

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